2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
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Description
The compound “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid” is a unique chemical with a complex structure. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 2 and 5 positions . This compound also contains a carbonyl group attached to the 3 position of the furan ring, and an amino group attached to a benzoic acid .
Synthesis Analysis
The synthesis of this compound might involve several steps and different reagents. One possible method could involve the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring in this compound is substituted with two methyl groups at the 2 and 5 positions . Additionally, this compound has a carbonyl group attached to the 3 position of the furan ring, and an amino group attached to a benzoic acid .Chemical Reactions Analysis
The compound “2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid” could potentially undergo a variety of chemical reactions. For instance, it might participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
Furan Derivatives in Biomass Conversion and Polymer Production
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives (e.g., 2,5-furandicarboxylic acid, 2,5-dimethylfuran), have been extensively studied for their potential in converting plant biomass into valuable chemicals. These compounds serve as platform chemicals for producing a wide range of materials, including monomers for polymers, fuels, solvents, and pharmaceuticals. Their production from renewable resources positions them as sustainable alternatives to petroleum-based chemicals (Chernyshev et al., 2017).
Benzoic Acid Derivatives in Biological Activity
Studies on benzoic acid derivatives have revealed their significant biological activities. These compounds, depending on their structural modifications, exhibit various biological effects, including antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship (SAR) analysis shows that the presence of functional groups and their arrangement on the benzoic acid core significantly influence their biological properties (Godlewska-Żyłkiewicz et al., 2020).
Advanced Applications of Furan and Benzoic Acid Derivatives
The advancements in the synthesis and functionalization of furan and benzoic acid derivatives have opened new avenues in materials science, environmental remediation, and even in the development of new therapeutic agents. For example, the functionalization of quantum dots with amino acids, including those derived from benzoic acid, has shown promise in enhancing their optical and electrical properties for use in optoelectronic devices and sensors (Ravi et al., 2021).
properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-11(9(2)19-8)13(16)15-12-6-4-3-5-10(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYKMMAYYAVBAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356415 |
Source
|
Record name | 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49681066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
CAS RN |
357420-38-3 |
Source
|
Record name | 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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